molecular formula C8H4ClNO2 B1600269 2-Chlorobenzoyl isocyanate CAS No. 4461-34-1

2-Chlorobenzoyl isocyanate

Cat. No.: B1600269
CAS No.: 4461-34-1
M. Wt: 181.57 g/mol
InChI Key: ZTUIVBFRTPPWEZ-UHFFFAOYSA-N
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Description

2-Chlorobenzoyl isocyanate is an organic compound with the molecular formula C8H4ClNO2. It is a derivative of benzoyl isocyanate, where a chlorine atom is substituted at the second position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorobenzoyl isocyanate can be synthesized through several methods. One common method involves the reaction of 2-chlorobenzoyl chloride with potassium cyanate. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods: In industrial settings, this compound is often produced via the phosgenation of 2-chlorobenzamide. This process involves the reaction of 2-chlorobenzamide with phosgene gas in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure safety and maximize yield .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzoyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Amines: React with this compound to form ureas under mild conditions.

    Alcohols: React to form carbamates, often in the presence of a catalyst such as triethylamine.

    Water: Hydrolyzes the compound to 2-chlorobenzoic acid.

Major Products:

    Ureas: Formed from reactions with amines.

    Carbamates: Formed from reactions with alcohols.

    2-Chlorobenzoic Acid: Formed from hydrolysis.

Mechanism of Action

The mechanism of action of 2-chlorobenzoyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and reacts readily with nucleophilic species such as amines and alcohols. This reactivity is exploited in various chemical synthesis processes, where the compound forms stable urea and carbamate linkages .

Comparison with Similar Compounds

    Benzoyl isocyanate: Lacks the chlorine substitution, making it less reactive in certain conditions.

    2-Bromobenzoyl isocyanate: Similar structure but with a bromine atom, which can influence its reactivity and applications.

    2-Fluorobenzoyl isocyanate: Contains a fluorine atom, affecting its chemical properties and reactivity.

Uniqueness: 2-Chlorobenzoyl isocyanate is unique due to the presence of the chlorine atom, which enhances its reactivity compared to benzoyl isocyanate. This increased reactivity makes it valuable in specific chemical synthesis processes where higher reactivity is required .

Properties

IUPAC Name

2-chlorobenzoyl isocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c9-7-4-2-1-3-6(7)8(12)10-5-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUIVBFRTPPWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N=C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433109
Record name 2-CHLOROBENZOYL ISOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4461-34-1
Record name 2-CHLOROBENZOYL ISOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

0.47 g (3.0 mmol) of 2-chlorobenzamide and 0.40 g (3.2 mmol, 1.05 eq) of oxalyl chloride were added to 10 ml of 1,2-dichloroethane and then the mixture was stirred for 8 hours at 100° C. The reaction solution was cooled down to room temperature. The reaction solvent and excessive oxalyl chloride were removed by distillation under reduced pressure to obtain 2-chlorobenzoyl isocyanate in an oily state. 10 ml of fresh 1,2-dichloroethane and 0.95 g (3.0 mmol) of 2,4-dibromo-5-trifluoromethyl aniline were successively added thereto, reacted for 2 hours and filtered to obtain 1.2 g (Yield 80%) of the title compound as a solid.
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0.4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chlorobenzoyl isocyanate
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2-Chlorobenzoyl isocyanate
Reactant of Route 3
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2-Chlorobenzoyl isocyanate

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